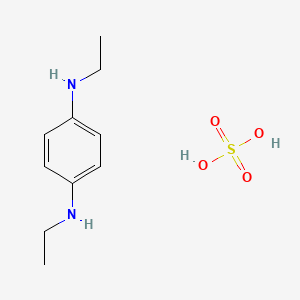
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-diethylbenzene-1,4-diamine involves the reaction of 1,4-benzenediamine with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The final product is often purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-diethylbenzene-1,4-diamine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the spectrophotometric determination of drugs containing phenolic or aromatic amino groups.
Medicine: It is used in the analysis of drugs like dapsone hydrochloride and sulfamethoxazole.
Industry: It serves as a color developer and film developer in photography.
Wirkmechanismus
The mechanism of action of 1-N,4-N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets. In spectrophotometric applications, it reacts with phenolic or aromatic amino groups to form colored complexes. These complexes can be measured to determine the concentration of the target compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine hydrochloride: Similar in structure but differs in its chloride ion presence.
N,N-Diethyl-1,4-benzenediamine: Lacks the sulfate group, affecting its solubility and reactivity.
Uniqueness
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid is unique due to its sulfate group, which enhances its solubility in water and makes it suitable for specific analytical applications .
Eigenschaften
CAS-Nummer |
35507-18-7 |
|---|---|
Molekularformel |
C10H18N2O4S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-11-9-5-7-10(8-6-9)12-4-2;1-5(2,3)4/h5-8,11-12H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
YAHSFLRMWJLNER-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)NCC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















